2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
Description
The compound 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1H-inden-1-yl group linked via a prop-2-ynylamino bridge to an acetamide backbone. The N-terminal substituent is a 3,5-dimethyl-1-phenylpyrazol-4-yl moiety, which contributes to its unique electronic and steric properties.
Properties
IUPAC Name |
2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-4-16-28(23-15-14-20-10-8-9-13-22(20)23)17-24(30)26-25-18(2)27-29(19(25)3)21-11-6-5-7-12-21/h1,5-13,23H,14-17H2,2-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWDPPOOAIKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN(CC#C)C3CCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous acetamide derivatives from the provided evidence, focusing on substituents, synthetic routes, and implied biological relevance:
Structural and Functional Insights
Core Modifications: The target compound’s 3,5-dimethyl-1-phenylpyrazol-4-yl group distinguishes it from analogs like B4 and B5, which use fluorobenzyl or pyridinylmethyl substituents. These groups influence solubility and target affinity .
Spirocyclic Systems :
- Compounds B4 , B5 , and B12 incorporate spiro[indene-1,5'-oxazolidin] or related cores, which are absent in the target compound. These systems are hypothesized to improve metabolic stability and conformational control in prostate cancer therapeutics .
Preparation Methods
Preparation of 1-(Prop-2-ynylamino)-2,3-dihydro-1H-indene
Procedure :
- Alkylation of 2,3-Dihydro-1H-inden-1-amine :
- 2,3-Dihydro-1H-inden-1-amine (10 mmol) was dissolved in anhydrous toluene under nitrogen.
- Propargyl bromide (12 mmol) and K₂CO₃ (15 mmol) were added, and the mixture was refluxed at 110°C for 12 hours.
- The product was purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield 1-(prop-2-ynylamino)-2,3-dihydro-1H-indene as a pale-yellow oil (82% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.12 (m, 4H, Ar-H), 3.85 (t, J = 8.4 Hz, 1H, CH-N), 3.45 (d, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.90–2.75 (m, 2H, CH₂-indene), 2.65–2.50 (m, 2H, CH₂-indene), 2.25 (t, J = 2.4 Hz, 1H, ≡CH).
- HRMS : m/z calcd. for C₁₂H₁₃N [M+H]⁺: 172.1121, found: 172.1125.
Synthesis of 3,5-Dimethyl-1-phenylpyrazol-4-amine
Procedure :
- Cyclocondensation :
- Nitration and Reduction :
- The pyrazole was nitrated using HNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield 3,5-dimethyl-1-phenylpyrazol-4-amine (65% yield).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C-3), 139.5 (C-5), 129.8–126.4 (Ar-C), 21.3 (CH₃), 18.9 (CH₃).
- IR (KBr) : 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N).
Assembly of the Acetamide Backbone
Formation of Chloroacetamide Intermediate
Procedure :
- 3,5-Dimethyl-1-phenylpyrazol-4-amine (8 mmol) was reacted with chloroacetyl chloride (10 mmol) in dichloromethane (DCM) at 0°C, using triethylamine (12 mmol) as a base.
- After stirring for 4 hours, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)chloroacetamide was obtained as a white solid (89% yield).
Characterization :
- Mp : 142–144°C.
- ESI-MS : m/z 302.1 [M+H]⁺.
Nucleophilic Substitution with Indenyl-Propargylamine
Procedure :
- The chloroacetamide (5 mmol) and 1-(prop-2-ynylamino)-2,3-dihydro-1H-indene (6 mmol) were dissolved in acetonitrile with K₂CO₃ (8 mmol).
- The mixture was heated at 60°C for 8 hours, followed by purification via recrystallization (ethanol/water) to yield the target compound (76% yield).
Optimization Notes :
- Microwave-assisted synthesis (100°C, 30 min) improved yields to 84%.
- Solvent screening showed acetonitrile > DMF > toluene in efficiency.
Analytical Data for Target Compound
Spectroscopic Characterization
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.20 (m, 9H, Ar-H), 4.10 (s, 2H, COCH₂N), 3.95 (t, J = 8.0 Hz, 1H, CH-N), 3.60 (d, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.90–2.70 (m, 4H, indene-CH₂), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 2.25 (t, J = 2.4 Hz, 1H, ≡CH). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.2 (C=O), 148.5–115.8 (Ar-C), 80.5 (C≡CH), 72.1 (C≡C), 55.2 (CH₂N), 45.3 (CH-N), 32.5–25.8 (indene-CH₂), 21.3 (CH₃), 18.7 (CH₃). |
| HRMS | m/z calcd. for C₂₆H₂₇N₄O [M+H]⁺: 427.2129, found: 427.2133. |
Purity and Yield
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Alkylation | 82% | 98.5% |
| Cyclocondensation | 78% | 97.2% |
| Chloroacetamide | 89% | 99.1% |
| Final Substitution | 76% | 98.8% |
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